

physical and chemical properties of Neogrifolin

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Compound of Interest

Compound Name: *Neogrifolin*

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Neogrifolin: A Technical Guide for Researchers

An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Promising Natural Compound

Introduction

Neogrifolin is a naturally occurring farnesylphenol, a type of meroterpenoid, first identified in mushrooms of the genus *Albatrellus*.^{[1][2]} It is a regioisomer of the more extensively studied compound, grifolin.^[3] Possessing a range of significant biological activities, **Neogrifolin** has emerged as a compound of interest for researchers in drug discovery and development. Its demonstrated antimicrobial, antioxidant, and potent anticancer properties make it a candidate for further investigation as a therapeutic agent.^[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of **Neogrifolin**, detailed experimental protocols for its isolation and analysis, and an exploration of its known mechanisms of action, particularly its effects on cancer cell signaling pathways.

Physical and Chemical Properties

Neogrifolin is characterized as a phenolic compound with a farnesyl side chain attached to a 5-methylresorcinol core.^[5] Its physical state has been described as a powder, a colorless oil, and a red oil, likely depending on its purity and the isolation method used.^{[1][3][6]} It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.^[1]

Core Compound Data

A summary of the fundamental physical and chemical data for **Neogrifolin** is presented below.

Property	Value	Reference
IUPAC Name	5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol	[5]
Molecular Formula	C ₂₂ H ₃₂ O ₂	[5][7]
Molecular Weight	328.49 g/mol (also reported as 328.5 g/mol)	[1][5][7][8]
CAS Number	23665-96-5	[1][5][7]
Appearance	Powder / Colorless to Red Oil	[1][3][6]
Type of Compound	Phenol, Sesquiterpenoid	[1][5]

Spectral Data

Spectroscopic analysis is critical for the identification and characterization of **Neogrifolin**. The compound has been analyzed using various techniques, with key data summarized in the table below.

Spectroscopic Method	Key Data Points	Reference
UV-Visible Spectroscopy	λ_{max} detected at 279 nm	[9]
¹ H-NMR	Spectral data available in CDCl ₃	[9][10]
¹³ C-NMR	Spectral data available in CDCl ₃	[5][9]
Mass Spectrometry (ESI-MS)	[M+H] ⁺ peak observed at m/z = 329.3	[9]
Infrared (IR) Spectroscopy	Vapor phase IR spectra available	[5]

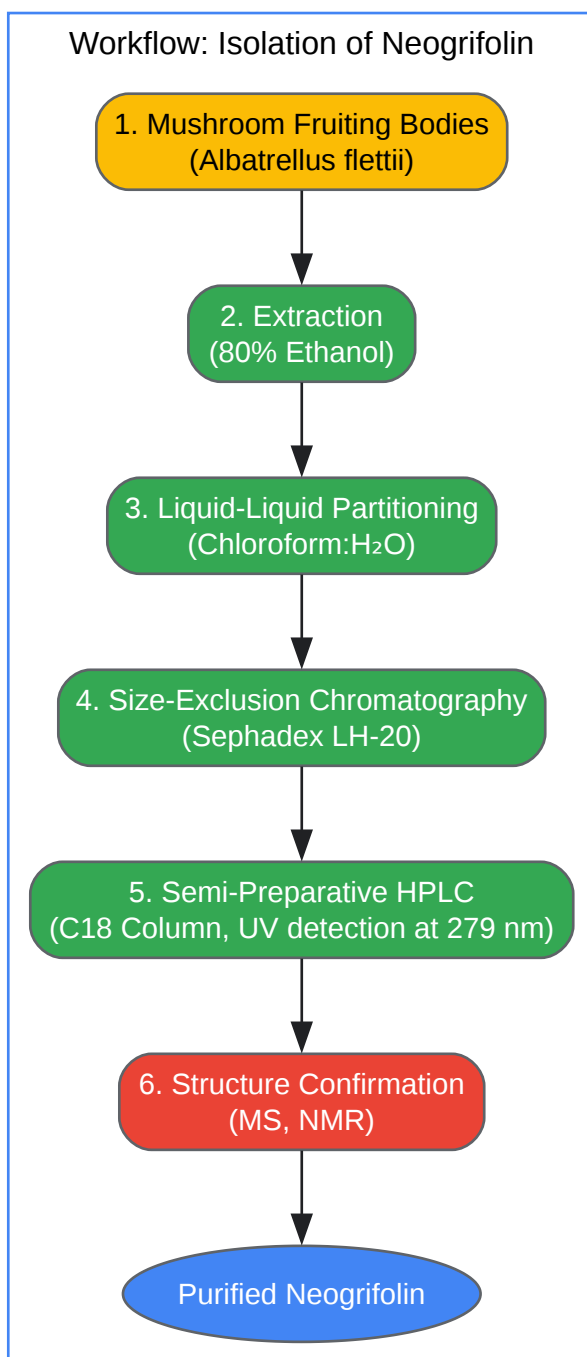
Isolation and Purification

Neogrifolin is naturally sourced from the fruiting bodies of terrestrial polypore mushrooms, such as *Albatrellus flettii* and *Albatrellus confluens*.^{[1][2]} A common and effective method for its extraction and purification is bioassay-guided fractionation.

Experimental Protocol: Bioassay-Guided Fractionation

The following protocol is adapted from the methodology described by Yaqoob et al. (2020) for the isolation of **Neogrifolin** from *Albatrellus flettii*.^{[9][11]}

- **Extraction:** Mushroom specimens are sequentially extracted with 80% ethanol. This initial extract typically shows potent biological activity.
- **Liquid-Liquid Partitioning:** The crude ethanol extract is subjected to a chloroform:H₂O (1:1) extraction to partition compounds based on polarity. The biologically active components, including **Neogrifolin**, are concentrated in the chloroform fraction.
- **Size-Exclusion Chromatography:** The chloroform fraction is further purified using a Sephadex LH-20 column. This step separates molecules based on size, effectively removing larger and smaller impurities.
- **Semi-Preparative HPLC:** The final purification is achieved via semi-preparative High-Performance Liquid Chromatography (HPLC).
 - **Column:** Agilent Zorbax Eclipse XBD-C18 (9.4 x 250 mm, 5 µm).^[9]
 - **Solvents:** Solvent A: Water; Solvent B: Acetonitrile.
 - **Gradient:** 90% B for 20 minutes.
 - **Flow Rate:** 2.0 mL/min.
 - **Detection:** UV detection at 279 nm.^[9]
- **Compound Identification:** The purified compound is confirmed as **Neogrifolin** through Mass Spectrometry and 1D/2D Nuclear Magnetic Resonance (NMR) analysis.^[9]



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Workflow for the isolation and purification of **Neogrifolin**.

Biological Activity and Mechanism of Action

Neogrifolin exhibits a spectrum of biological activities, with its anticancer effects being the most prominent area of research.

Anticancer Activity

Neogrifolin has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.^[9] Its primary mechanisms involve the induction of apoptosis (programmed cell death) and the suppression of key oncogenic proteins.^{[4][9]}

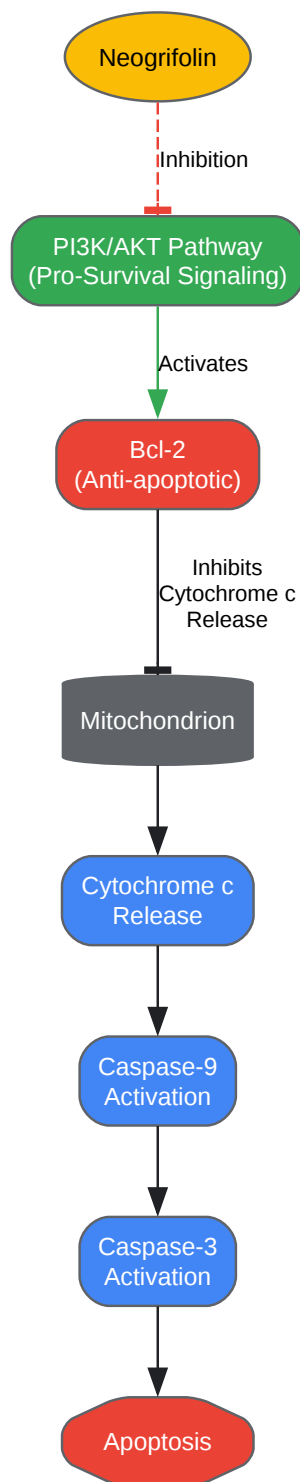
Cell Line	Cancer Type	IC ₅₀ Value (μM)	Reference
HeLa	Cervical Cancer	24.3 ± 2.5	^[9]
SW480	Colon Cancer	34.6 ± 5.9	^[9]
HT29	Colon Cancer	30.1 ± 4.0	^{[9][12]}
U2OS / MG63	Osteosarcoma	25 - 50	^{[9][13]}

Mechanism of Action: Apoptosis Induction and KRAS Suppression

Studies have shown that **Neogrifolin** can induce apoptosis in cancer cells through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases 3 and 9.^[9] While the precise upstream signaling is still under full investigation, evidence from the closely related compound grifolin suggests the inhibition of pro-survival pathways like PI3K/AKT is a likely mechanism.^{[14][15]} Inhibition of this pathway leads to a disinhibition of pro-apoptotic proteins, triggering the mitochondrial apoptosis cascade.

Furthermore, **Neogrifolin** has been identified as a suppressor of KRAS expression in human colon cancer cells.^{[2][9]} The KRAS protein is a frequently mutated oncogene that, when active, drives cell proliferation and survival.^[9] By down-regulating the expression of this critical oncogene, **Neogrifolin** can halt a primary driver of tumor growth.

Proposed Signaling Pathway for Neogrifolin-Induced Apoptosis

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Neogrifolin inhibits pro-survival pathways, leading to apoptosis.

Antimicrobial and Antioxidant Activities

In addition to its anticancer effects, **Neogrifolin** displays notable antimicrobial and antioxidant properties. It has shown inhibitory activity against bacteria such as *Bacillus cereus* and *Enterococcus faecalis*.^[1] Its phenolic structure contributes to its ability to scavenge free radicals, giving it antioxidant potential that may help mitigate oxidative stress-related cellular damage.^[4]^[16]

Key Experimental Methodologies

Reproducible and standardized assays are fundamental to evaluating the biological activity of compounds like **Neogrifolin**.

Cell Viability (MTT) Assay

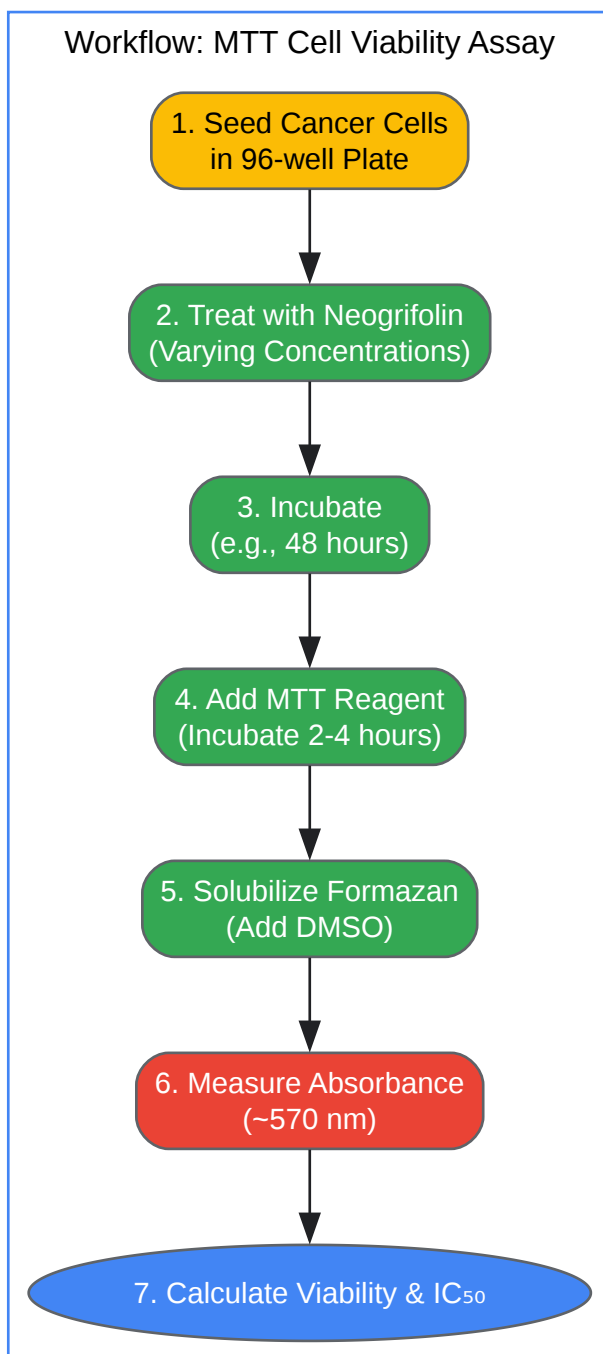
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

- **Cell Seeding:** Cancer cells (e.g., SW480, HT29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of **Neogrifolin** (e.g., 0.625 to 80 μ M) dissolved in a suitable solvent like DMSO, alongside a vehicle control.^[11]
- **Incubation:** The plates are incubated for a specified period, typically 48 hours, to allow the compound to exert its effect.^[11]
- **MTT Addition:** MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable

cells.

- Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curve.



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Workflow for assessing **Neogrifolin**'s cytotoxicity via MTT assay.

Conclusion

Neogrifolin is a multifaceted natural product with a well-defined chemical structure and significant, therapeutically relevant biological activities. Its ability to induce apoptosis and suppress the expression of the KRAS oncogene in cancer cells highlights its potential as a lead compound in oncology drug development. The detailed protocols for its isolation and biological evaluation provided herein serve as a valuable resource for researchers aiming to explore the full potential of this promising molecule. Further studies are warranted to elucidate its precise molecular targets, evaluate its efficacy in in vivo models, and assess its pharmacokinetic and safety profiles.

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